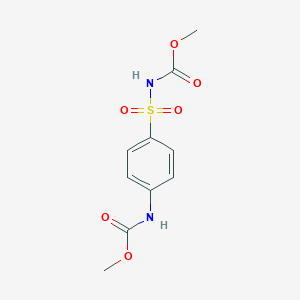
N-Isopropiltiourea
Descripción general
Descripción
The compound "Urea, 1-isopropyl-2-thio-" is a derivative of urea where a sulfur atom replaces an oxygen atom, and an isopropyl group is attached. This type of compound falls within the broader class of thioureas, which are known for their versatility in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of thiourea derivatives can be achieved through various methods. One approach involves the addition of urea to aroyl isothiocyanates, leading to the formation of 1-aroyl-2-thiobiurets . Another method includes the reaction of alkyl or aryl isothiocyanates or isocyanates with primary amines to produce isoprenyl-thiourea and urea derivatives . Additionally, bis(thio)urea catalysts can be synthesized from isophoronediamine (IPDA) and tested in reactions such as the Morita-Baylis-Hillman reaction .
Molecular Structure Analysis
The molecular structure of thioureas is characterized by the presence of a thiocarbonyl group (C=S) and a nitrogen atom. The orientation of substituents around the thiocarbonyl group can influence the molecular conformation and reactivity. For example, in chiral (thio)ureas, the orientation of the phenylethyl group is influenced by 1,3-allylic strain with the (thio)carbonyl group .
Chemical Reactions Analysis
Thioureas participate in a variety of chemical reactions. They can act as ligands in asymmetric synthesis, as seen with chiral (thio)ureas used in the enantioselective addition of diethylzinc to benzaldehyde . Thioureas also exhibit colorimetric responses upon interaction with anions, which can be utilized in anion sensing applications . Furthermore, the reactivity of thioureas can be modified by the presence of electron-withdrawing or electron-donating groups, which can affect their antimicrobial and cytotoxic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioureas are influenced by their molecular structure. The presence of a thiocarbonyl group contributes to their ability to form hydrogen bonds, which is significant for their biological activity and their role as catalysts or ligands in chemical reactions . The flexibility of the spacer linking pharmacophoric moieties in thioureas can affect their potency as enzyme inhibitors . Additionally, the solubility and stability of thioureas can be tailored by modifying their substituents, which is crucial for their practical applications in synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Fases Estacionarias Quirales en Cromatografía Líquida de Alta Resolución (HPLC)
Los derivados de N-Isopropiltiourea se han sintetizado y aplicado como fases estacionarias quirales en HPLC. Estos derivados, particularmente cuando se utilizan en formas de tiourea de quitosán, exhiben notables capacidades de reconocimiento quiral. Esto es especialmente útil para la enantioseparación de racematos antagonistas del calcio de dihidropiridina. La presencia de sustituyentes de tiourea mejora las interacciones entre enantiómeros y derivados de quitosán, lo cual es crucial para una separación eficaz en el análisis farmacéutico .
Aplicaciones Biológicas
Los derivados de tiourea, incluida la this compound, se destacan por su amplia gama de aplicaciones biológicas. Se han estudiado por sus propiedades antibacterianas, antioxidantes, anticancerígenas, antiinflamatorias, anti-Alzheimer, antituberculosas y antimaláricas. Estos compuestos juegan un papel significativo en el desarrollo de fármacos y la síntesis orgánica, ofreciendo una vía prometedora para nuevos agentes terapéuticos .
Safety and Hazards
The safety data sheet for urea indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is advised to use personal protective equipment as required and avoid dust formation . For thiourea, another related compound, it is classified as having acute oral toxicity, carcinogenicity, and reproductive toxicity .
Direcciones Futuras
The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . The N-substituted urea derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals .
Mecanismo De Acción
Target of Action
N-Isopropylthiourea, also known as Urea, 1-isopropyl-2-thio-, isopropylthiourea, or propan-2-ylthiourea, primarily targets the Nitric oxide synthase, endothelial in humans . This enzyme plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It is known that thiourea derivatives, including n-isopropylthiourea, can interact with their targets and cause changes in their function . For instance, thiourea inhibits the peroxidase in the thyroid gland, thus inhibiting thyroxine production .
Biochemical Pathways
N-Isopropylthiourea belongs to the class of organic compounds known as isothioureas. These compounds contain the isothiourea group, with the general structure R1SC (=NR2)N (R3)R4 (R1,R2,R3,R4=H, alkyl, aryl) It is likely that the compound affects pathways related to the production of nitric oxide and thyroxine .
Pharmacokinetics
It is known that thiourea, a related compound, is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys
Result of Action
Given its target and mode of action, it is likely that the compound affects the production of nitric oxide and thyroxine, potentially leading to changes in various physiological processes .
Action Environment
The action, efficacy, and stability of N-Isopropylthiourea can be influenced by various environmental factors. For instance, the compound’s action may be affected by the presence of other substances, pH levels, temperature, and other conditions in the environment
Propiedades
IUPAC Name |
propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAIQSXNOEQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169184 | |
| Record name | Urea, 1-isopropyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1719-76-2 | |
| Record name | N-(1-Methylethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-isopropyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-isopropyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiourea, N-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA, 1-ISOPROPYL-2-THIO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284G15B4P4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















